molecular formula C12H19NO3S B078891 Piperidine, 4-methylbenzenesulfonate CAS No. 14034-66-3

Piperidine, 4-methylbenzenesulfonate

Cat. No. B078891
CAS RN: 14034-66-3
M. Wt: 257.35 g/mol
InChI Key: ZHBMGKRWRNEMOQ-UHFFFAOYSA-N
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Description

Piperidine, 4-methylbenzenesulfonate is a chemical compound with the formula C12H19NO3S . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . Pyridine is hydrogenated to produce Piperidine in the presence of a catalyst such as Raney Nickel .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

  • Corrosion Inhibition : Piperidine derivatives, including those with benzenesulfonamide groups, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

  • Medicinal Chemistry : Several studies have explored the use of piperidine derivatives in medicinal chemistry. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which can be used in the prevention of human HIV-1 infection, have been reported (Cheng De-ju, 2015). Additionally, new sulfonyl hydrazones with piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).

  • Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. The compounds exhibited promising anticancer activity, indicating their potential in cancer treatment (Rehman et al., 2018).

  • Synthesis of Polyamines : Piperidine and piperazine building blocks have been used in solid-phase synthesis of polyamines. This methodology has been employed for the total synthesis of novel analogues of wasp polyamine toxins (philanthotoxins) (Olsen et al., 2003).

  • Hydrogen Bonding in Proton-Transfer Compounds : The crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with piperidine have been studied, revealing insights into hydrogen-bonding patterns and structural features (Smith et al., 2011).

  • Hydrodesulfurization : Piperidine has been found to inhibit the hydrodesulfurization (HDS) of dibenzothiophene and its derivatives over bulk tungsten phosphide, indicating its potential influence in catalysis processes (Yang et al., 2015).

Safety And Hazards

Thermal decomposition of Piperidine, 4-methylbenzenesulfonate can lead to the release of irritating gases and vapors . The product causes burns of eyes, skin, and mucous membranes . It is flammable, and containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Piperidines are among the most common in the structure of heterocyclic compounds and play a significant part in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of research has potential for high impact in the field .

properties

IUPAC Name

4-methylbenzenesulfonic acid;piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBMGKRWRNEMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065698
Record name Piperidine, 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 4-methylbenzenesulfonate

CAS RN

14034-66-3
Record name Piperidine, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14034-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-methylbenzenesulfonate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4-methylbenzenesulfonate (1:1)
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Record name Piperidine, 4-methylbenzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidinium toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org

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